4-(Methylsulfonyl)-2-morpholinobenzoic acid
Overview
Description
4-(Methylsulfonyl)-2-morpholinobenzoic acid is an organic compound that features a benzoic acid core substituted with a morpholine ring and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-morpholinobenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine. This amine is then subjected to sulfonation using methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. Finally, the morpholine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2-morpholinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-(Methylsulfonyl)-2-morpholinobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-2-morpholinobenzoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on biological molecules. This can lead to the inhibition of enzymes or modulation of receptor activity, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: Known for its dual antimicrobial and anti-inflammatory activities.
4-(Methylsulfonyl)phenylacetic acid: Used in organic synthesis and pharmaceuticals.
Uniqueness
4-(Methylsulfonyl)-2-morpholinobenzoic acid is unique due to the presence of both a morpholine ring and a methylsulfonyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
4-(Methylsulfonyl)-2-morpholinobenzoic acid (CAS No. 1197193-34-2) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a benzoic acid core with a morpholine ring and a methylsulfonyl group. Its molecular formula is C12H15N1O4S1, and it has a molecular weight of approximately 273.32 g/mol. The presence of the morpholine ring contributes to its solubility and biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Studies have suggested that derivatives of this compound may inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis or other inflammatory diseases.
- Antitumor Activity : Preliminary investigations have shown that the compound may possess antitumor properties by affecting cell proliferation pathways. For instance, it has been evaluated for its ability to inhibit certain cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its interaction with various enzymes, including those involved in metabolic pathways linked to cancer progression .
The mechanism by which this compound exerts its effects is not fully elucidated but is believed to involve:
- Inhibition of Signal Transduction Pathways : It may interfere with key signaling pathways such as the PI3K/Akt pathway, which is crucial in cancer biology .
- Modulation of Gene Expression : The compound could potentially alter gene expression profiles associated with inflammation and tumor growth.
Case Studies
A few notable case studies highlight the biological effects of this compound:
- Case Study 1 : In vitro studies demonstrated that treatment with this compound led to a significant reduction in the viability of specific cancer cell lines, suggesting its potential as an anticancer agent.
- Case Study 2 : Clinical observations indicated that patients exposed to related compounds exhibited reduced symptoms of inflammation, prompting further investigation into this compound's therapeutic potential.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
4-methylsulfonyl-2-morpholin-4-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-19(16,17)9-2-3-10(12(14)15)11(8-9)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHCLZVPIKNHAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237952 | |
Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1197193-34-2 | |
Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1197193-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Methylsulfonyl)-2-(4-morpholinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101237952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.